2-Bromophenyl methyl sulfone
Overview
Description
Synthesis Analysis
2-Bromophenyl methyl sulfone can be synthesized through various methods, including palladium-catalyzed coupling reactions. One notable method involves the asymmetric synthesis and chemical modification of p-bromophenyl methyl sulfoximine, starting from p-bromophenyl menthyl sulfinate. This process includes a well-established substitution reaction followed by stereospecific imination, leading to enantiopure compounds. The use of palladium-catalyzed Buchwald/Hartwig, Suzuki, and Stille coupling reactions further allows for a broad variation of the sulfoximine aryl group, demonstrating the compound's versatility in organic synthesis (Cho, Okamura, & Bolm, 2005).
Molecular Structure Analysis
The molecular structure of 2-bromophenyl methyl sulfone and related compounds has been elucidated using various spectroscopic and X-ray diffraction methods. These studies reveal detailed information about the bonding, geometry, and overall structure of the molecules, which is crucial for understanding their reactivity and properties. For instance, crystal structure analysis of related bromophenyl compounds has provided insights into their configuration and stereochemistry, offering a basis for predicting the behavior of 2-bromophenyl methyl sulfone in chemical reactions (Alaşalvar et al., 2016).
Chemical Reactions and Properties
2-Bromophenyl methyl sulfone participates in various chemical reactions, showcasing its reactivity and functional utility. It is involved in radical abstraction versus cyclization reactions, serving as a precursor for the synthesis of benzo-fused six and seven-membered ring sulfones. These reactions highlight the compound's potential in generating structurally diverse and functionally rich molecules, which could be of significance in material science, pharmaceutical research, and organic synthesis (Brown, Dishington, Shishkin, & Simpkins, 1996).
Scientific Research Applications
Synthesis and Palladium-Catalyzed Coupling Reactions
Subheading : Enantiopure p-Bromophenyl Methyl Sulfoximine Synthesis and ApplicationsThe research by Cho, Okamura, and Bolm (2005) focuses on the asymmetric synthesis and modification of p-bromophenyl methyl sulfoximine. This compound is synthesized from p-bromophenyl menthyl sulfinate through a sequence involving a substitution reaction and stereospecific imination with O-mesitylenesulfonylhydroxylamine (MSH). Palladium-catalyzed Buchwald/Hartwig, Suzuki, and Stille coupling reactions were employed to vary the sulfoximine aryl group. This study demonstrates the flexibility of p-bromophenyl methyl sulfoximine derivatives, particularly in the context of pseudotripeptides, highlighting their potential in diverse chemical syntheses (Cho, Okamura, & Bolm, 2005).
Sulfone-Based Electrolytes for High-Voltage Li-ion Batteries
Subheading : Application in Energy Storage TechnologiesAbouimrane, Belharouak, and Amine (2009) explored sulfone-based electrolytes for lithium-ion cells, focusing on high-voltage positive electrodes such as LiMn2O4 and LiNi0.5Mn1.5O4 spinels. They found that in the presence of imide salt (LiTFSI) and ethyl methyl sulfone or tetramethyl sulfone (TMS) electrolytes, the cells exhibited excellent capacity retention and specific capacities. This study highlights the significant potential of sulfone-based electrolytes in high-energy density battery applications, emphasizing their stability and compatibility with high-potential spinel cathode materials. Such electrolytes are especially relevant for long-cycle life requirements in applications like electric vehicles (Abouimrane, Belharouak, & Amine, 2009).
Antifungal Activity of Halogenated Methyl Sulfones
Subheading : Biological Applications and Antifungal PropertiesStaniszewska, Bondaryk, and Ochal (2015) investigated the antifungal properties of halogenated methyl sulfones against Candida albicans. They examined compounds like bromodichloromethyl-4-chloro-3-nitrophenyl sulfone, dichloromethyl-4-chloro-3-nitrophenyl sulfone, and others for their ability to inhibit cell growth and affect gene expression related to virulence. The study demonstrated that certain halogenated methyl sulfones effectively inhibit biofilm formation, affect adhesion to epithelial tissues, and influence yeast-to-hyphae transition, thereby reducing the virulence of C. albicans. This research provides insights into the potential therapeutic use of halogenated methyl sulfones in antifungal treatments (Staniszewska, Bondaryk, & Ochal, 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPSJRKAZKUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187569 | |
Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenyl methyl sulfone | |
CAS RN |
33951-33-6 | |
Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033951336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromophenyl methyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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